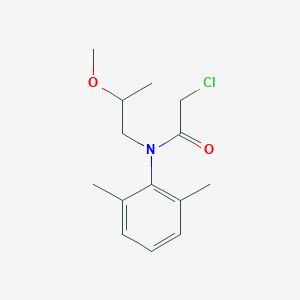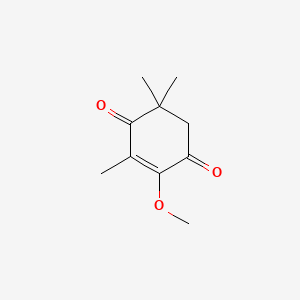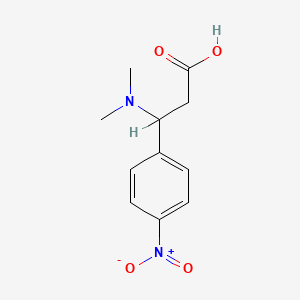![molecular formula C15H19NO2 B14661274 (8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone CAS No. 40496-48-8](/img/structure/B14661274.png)
(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Hydroxy-2-azabicyclo[331]non-2-yl)(phenyl)methanone is a complex organic compound that features a bicyclic structure with a hydroxyl group and a phenyl group attached to a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxy-2-azabicyclo[33One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the final compound . This process often involves the use of stereoselective reactions to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanone moiety can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the methanone moiety can produce an alcohol.
Applications De Recherche Scientifique
(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the hydroxyl and phenyl groups.
Tropane Alkaloids: Compounds like cocaine and atropine that feature a similar bicyclic core.
Uniqueness
What sets (8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone apart is its specific combination of functional groups and the resulting chemical properties. The presence of both a hydroxyl group and a phenyl group attached to the bicyclic core imparts unique reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
40496-48-8 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
(8-hydroxy-2-azabicyclo[3.3.1]nonan-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H19NO2/c17-14-7-6-11-8-9-16(13(14)10-11)15(18)12-4-2-1-3-5-12/h1-5,11,13-14,17H,6-10H2 |
Clé InChI |
JNCDGTXHWIJATK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2CC1CCN2C(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




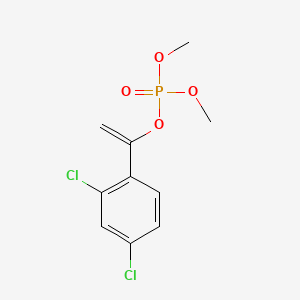
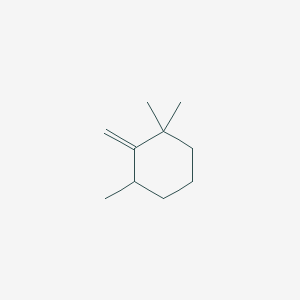
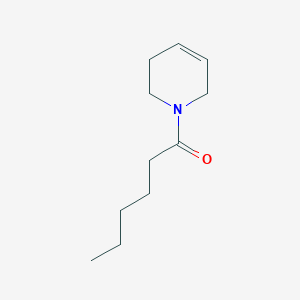
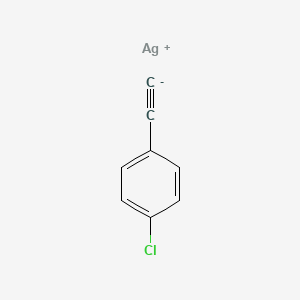
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
